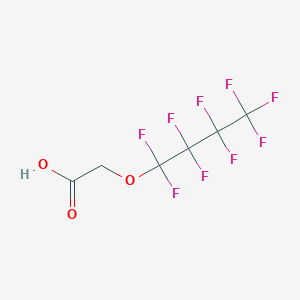
(Nonafluorobutoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nonafluorobutoxy)acetic acid is a fluorinated organic compound characterized by the presence of a nonafluorobutoxy group attached to an acetic acid moiety. This compound is notable for its high chemical stability and unique properties imparted by the fluorine atoms, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluorobutoxy)acetic acid typically involves the reaction of nonafluorobutyl alcohol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Nonafluorobutoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the nonafluorobutoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(Nonafluorobutoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the production of fluorinated materials and coatings due to its chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (Nonafluorobutoxy)acetic acid involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms can form strong interactions with various biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluoro-3,6-dioxadecanoic acid: Another fluorinated carboxylic acid with similar properties.
Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid: A compound with a similar structure but different fluorination pattern.
Uniqueness
(Nonafluorobutoxy)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring durable and inert materials.
Biologische Aktivität
(Nonafluorobutoxy)acetic acid, a compound belonging to the class of perfluoroalkyl substances (PFAS), has garnered attention due to its unique chemical properties and potential biological activities. PFAS are known for their persistence in the environment and their implications for human health. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and potential toxicological effects.
This compound is characterized by a nonafluorobutyl group attached to an acetic acid moiety. The presence of fluorine atoms imparts distinct hydrophobic and lipophobic properties, influencing its behavior in biological systems.
Toxicological Effects
The toxicological profile of PFAS, including this compound, raises concerns due to their potential endocrine-disrupting effects:
- Endocrine Disruption : Studies suggest that PFAS can bind to the vitamin D receptor (VDR), potentially disrupting hormonal balance and leading to adverse health effects such as immunosuppression and altered bone density .
- Environmental Persistence : The chemical stability of PFAS compounds contributes to their accumulation in the environment and human tissues, raising concerns about long-term exposure risks.
Case Studies
A review of existing literature highlights various case studies that illustrate the biological activity of related perfluoroalkyl compounds:
- Antiviral Activity : A study evaluated the antiviral efficacy of several perfluoroalkyl derivatives, revealing that modifications in chain length significantly affected their activity against RNA viruses .
- Biofilm Inhibition : Research on acetic acid's ability to inhibit biofilm formation presents a promising avenue for treating infections caused by biofilm-forming pathogens, which are notoriously difficult to eradicate .
Research Findings
Eigenschaften
CAS-Nummer |
919005-47-3 |
|---|---|
Molekularformel |
C4F9OCH2COOH C6H3F9O3 |
Molekulargewicht |
294.07 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)acetic acid |
InChI |
InChI=1S/C6H3F9O3/c7-3(8,5(11,12)13)4(9,10)6(14,15)18-1-2(16)17/h1H2,(H,16,17) |
InChI-Schlüssel |
ZQCRIOXXOXFNAS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















